

# Application Notes and Protocols for Oral Administration of FR260010 Free Base

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and oral administration of **FR260010** free base, a selective 5-HT2C receptor antagonist, for preclinical research. Due to its low aqueous solubility, appropriate formulation is critical for achieving consistent and reliable results in in vivo studies.

### Physicochemical Properties of FR260010 Free Base

A summary of the key physicochemical properties of **FR260010** free base is presented in Table 1. Understanding these properties is essential for selecting an appropriate formulation strategy.



Property	Value	Reference
Molecular Formula	C22H19N5	[1]
Molecular Weight	353.42 g/mol	[1]
LogP	4.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
Solubility		
In Vitro	Soluble in DMSO. May require other solvents like H <sub>2</sub> O, Ethanol, or DMF for complete dissolution.	[1]
In Vivo	Low water solubility is expected.	[1]

#### **Recommended Formulations for Oral Administration**

Given the low aqueous solubility of **FR260010** free base, several formulation strategies can be employed for oral administration in preclinical models. Table 2 outlines common vehicle compositions that can be adapted for this compound. The choice of formulation will depend on the desired dose, vehicle viscosity, and study-specific requirements.



Formulation Type	Vehicle Composition	Notes
Suspension	0.2% Carboxymethyl cellulose (CMC) in water	A simple suspension for administering the compound as a solid dispersion. Requires sonication and vigorous mixing to ensure homogeneity.
0.25% Tween 80 and 0.5% Carboxymethyl cellulose (CMC) in water	The addition of a surfactant (Tween 80) can improve the wettability and dispersion of the compound.	
Solution	Polyethylene glycol 400 (PEG400)	A non-aqueous vehicle that can dissolve compounds with low water solubility. The viscosity may need to be considered for ease of administration.
DMSO, PEG300, Tween 80, and saline/water	A multi-component system often used for poorly soluble compounds. DMSO acts as the primary solvent, PEG300 as a co-solvent, Tween 80 as a surfactant to maintain the compound in solution upon dilution, and saline or water as the final diluent.	

## **In Vivo Dosing Information**

Published studies have demonstrated the oral activity of FR260010 in rodent models. Table 3 summarizes the effective dose ranges from a key study.

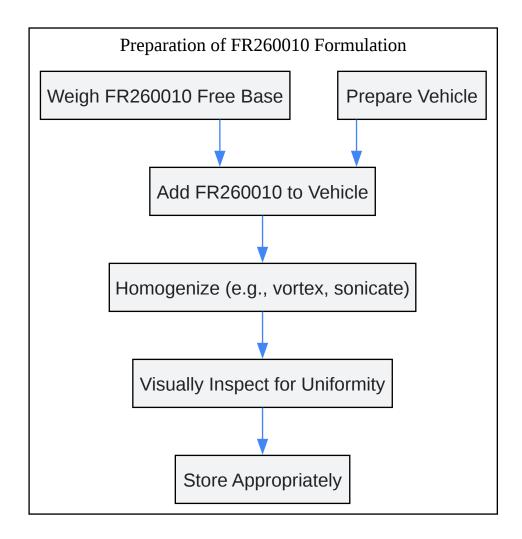


Species	Dose Range (p.o.)	Effect	Reference
Rats & Mice	0.1 - 3.2 mg/kg	Anxiolytic effects	[2]
Rats	1.89 mg/kg (ID₅o)	Inhibition of m-CPP- induced hypolocomotion	[2]
Rats	2.84 mg/kg (ID50)	Inhibition of m-CPP-induced hypophagia	[2]

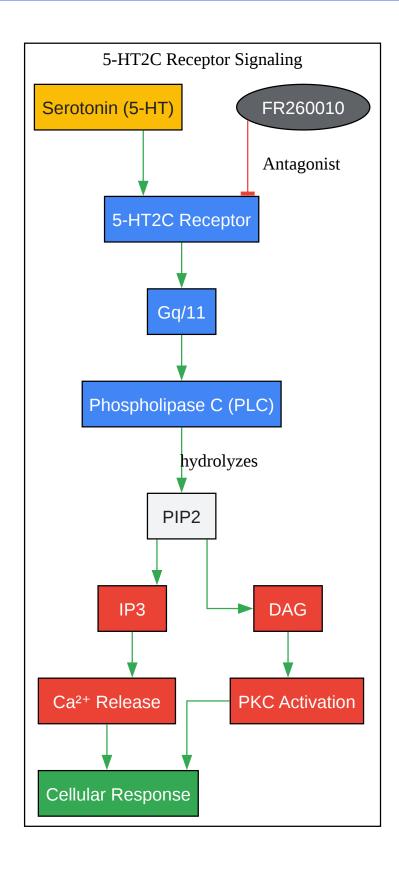
## **Experimental Workflow for Formulation Preparation**

The following diagram illustrates a general workflow for the preparation of an oral formulation of **FR260010** free base.









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#### References

- 1. FR260010 | 5-HT2C receptor antagonist | CAS# 374555-75-6 | InvivoChem [invivochem.com]
- 2. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone PubMed [pubmed.ncbi.nlm.nih.gov]
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